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hydrochloride

CAS No.: 1420271-08-4

Cat. No.: B1375849

Get Quote

Introduction
2-Azaspiro[3.3]heptane and its derivatives are gaining significant attention in medicinal

chemistry and drug development.[1] This strained spirocyclic scaffold serves as a valuable

three-dimensional bioisostere for piperidine, a common motif in many bioactive compounds.[1]

[2] The rigid structure of the 2-azaspiro[3.3]heptane core offers predictable substituent vectors,

which can lead to improved target selectivity and pharmacokinetic properties.[1] As the

hydrochloride salt is a common form for the isolation, purification, and formulation of amine-

containing compounds, a thorough understanding of its spectroscopic properties is essential for

researchers in the field.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Azaspiro[3.3]heptane hydrochloride (CAS: 1420271-08-4), including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While

experimental spectra for this specific salt are not widely available in the public domain, this

guide offers a detailed theoretical analysis and predicted data based on the compound's

structure and established spectroscopic principles. Furthermore, it outlines standardized

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1375849#bc-rfq
https://www.researchgate.net/figure/azaspiro33heptane-as-bioisoster-of-piperidine_fig1_377378606
https://www.researchgate.net/figure/azaspiro33heptane-as-bioisoster-of-piperidine_fig1_377378606
https://www.researchgate.net/publication/374654155_1-Azaspiro33heptane_as_a_Bioisostere_of_Piperidine
https://www.researchgate.net/figure/azaspiro33heptane-as-bioisoster-of-piperidine_fig1_377378606
https://www.benchchem.com/product/b1375849/docs?utm_src=pdf-body#spectroscopic-data-of-2-azaspiro-3-3-heptane-hydrochloride-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


protocols for acquiring this data, serving as a practical resource for scientists engaged in the

synthesis and characterization of this and related compounds.

Chemical Structure and Properties
Chemical Name: 2-Azaspiro[3.3]heptane hydrochloride[3]

CAS Number: 1420271-08-4[3][4]

Molecular Formula: C₆H₁₂ClN[3][4][5]

Molecular Weight: 133.62 g/mol [3][4][5]

Structure:

SMILES: C1CC2(C1)CNC2.Cl[3]

InChI Key: OOGSZIVCFBCPFX-UHFFFAOYSA-N[3]

The structure consists of a spirocyclic system with two cyclobutane rings sharing a central

carbon atom. One of the cyclobutane rings contains a nitrogen atom at the 2-position, which

exists as an ammonium chloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
Azaspiro[3.3]heptane hydrochloride, both ¹H and ¹³C NMR will provide key information about

the proton and carbon environments within the molecule.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The

protonated nitrogen will influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

NH₂⁺ Broad singlet 2H

C1-H₂, C3-H₂ Triplet 4H

C5-H₂, C7-H₂ Triplet 4H

C6-H₂ Quintet 2H

Causality Behind Predictions: The protons on the carbons adjacent to the positively charged

nitrogen (C1 and C3) are expected to be deshielded and thus appear at a lower field (higher

ppm) compared to the protons on the carbocyclic ring. The protons on C5 and C7 will be further

upfield, and the C6 protons, being the most shielded, will be at the highest field. The

multiplicities arise from spin-spin coupling with neighboring non-equivalent protons. The NH₂⁺

protons are often broad due to quadrupolar relaxation and exchange with residual water in the

solvent.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing four distinct

carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)

C4 (Spiro) ~35-45

C1, C3 ~45-55

C5, C7 ~30-40

C6 ~15-25

Causality Behind Predictions: The spiro carbon (C4) has a unique chemical environment and is

expected in the aliphatic sp³ region. The carbons bonded to the nitrogen (C1 and C3) will be

downfield due to the electron-withdrawing effect of the ammonium group. The remaining
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cyclobutane carbons (C5, C6, and C7) will appear at higher fields, with C6 being the most

shielded.

Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands
The IR spectrum of 2-Azaspiro[3.3]heptane hydrochloride will be characterized by

absorptions corresponding to the N-H bonds of the secondary ammonium group and the C-H

and C-C bonds of the spirocyclic alkane structure.

Table 3: Predicted Major IR Absorption Bands

Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H (Ammonium) Stretch 3200-2700 Strong, Broad

C-H (Aliphatic) Stretch 2950-2850 Medium-Strong

N-H (Ammonium) Bend 1620-1560 Medium

C-H (Aliphatic) Bend (Scissoring) ~1470 Medium

C-C Stretch (Fingerprint Region) Weak-Medium

Causality Behind Predictions: The most prominent feature will be the broad and strong

absorption in the 3200-2700 cm⁻¹ region, which is characteristic of the N-H stretching

vibrations in an ammonium salt.[6] The aliphatic C-H stretching vibrations will appear as sharp

to medium peaks around 2950-2850 cm⁻¹. An important band for secondary amine salts is the

N-H bend, expected between 1620 and 1560 cm⁻¹.[6] The fingerprint region (below 1500 cm⁻¹)
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will contain a complex pattern of absorptions from C-C stretching and various bending

vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for FTIR Data Acquisition
Caption: Workflow for FTIR data acquisition.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. For a hydrochloride salt, the analysis is typically performed on the free base after in-

source dissociation or by using a soft ionization technique.

Predicted Mass Spectral Data
The mass spectrum is expected to show the molecular ion of the free base, 2-

Azaspiro[3.3]heptane (C₆H₁₁N, MW = 97.16 g/mol ).[7]

Molecular Ion (M⁺): m/z = 97

Protonated Molecule ([M+H]⁺): m/z = 98

Predicted Fragmentation Pattern:

The fragmentation of the spirocyclic system is likely to involve the cleavage of the cyclobutane

rings. Key predicted fragments include:

Loss of an ethylene molecule (C₂H₄) from the carbocyclic ring.

Cleavage of the azetidine ring.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion
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This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 2-Azaspiro[3.3]heptane hydrochloride, a compound of increasing

importance in modern drug discovery. The provided theoretical data, based on the compound's

unique spirocyclic structure and the presence of a secondary ammonium salt, offers a valuable

reference for researchers. The outlined experimental protocols are intended to be self-

validating and provide a solid foundation for the in-house acquisition of high-quality

spectroscopic data. As the use of novel 3D-scaffolds like 2-azaspiro[3.3]heptane continues to

expand, a thorough understanding of their analytical characterization will be indispensable for

the advancement of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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